4-Methyl-3-(trifluoromethyl)benzonitrile chemical properties
4-Methyl-3-(trifluoromethyl)benzonitrile chemical properties
An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzonitrile
Introduction: A Key Building Block in Modern Chemistry
4-Methyl-3-(trifluoromethyl)benzonitrile, identified by its CAS Number 261952-06-1, is a highly functionalized aromatic compound that has garnered significant interest within the scientific community.[1] Its strategic importance lies in its role as a versatile intermediate in organic synthesis. The molecule's unique architecture, featuring a benzonitrile core substituted with both a methyl group and a powerfully electron-withdrawing trifluoromethyl (CF₃) group, makes it a valuable precursor for the synthesis of complex chemical entities.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance critical properties of drug candidates, such as metabolic stability, lipophilicity, and receptor binding affinity.[2][3][4] Consequently, trifluoromethylated building blocks like 4-Methyl-3-(trifluoromethyl)benzonitrile are indispensable tools for researchers and drug development professionals aiming to design next-generation therapeutics.[2][5] This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound dictate its behavior in chemical reactions and its suitability for various applications. The properties of 4-Methyl-3-(trifluoromethyl)benzonitrile are summarized below.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-3-(trifluoromethyl)benzonitrile | [1] |
| CAS Number | 261952-06-1 | [1] |
| Molecular Formula | C₉H₆F₃N | [1] |
| Molecular Weight | 185.15 g/mol | [1][6] |
| Appearance | White to Yellow Solid / Colorless to pale-yellow liquid | [6] |
| Boiling Point | Approx. 205-207 °C at 760 mmHg | [6] |
| Density | Approx. 1.218 g/cm³ (estimated) | [6] |
| Flash Point | Approx. 83 °C (closed-cup) | [6] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, toluene) | [6] |
| SMILES | CC1=C(C=C(C=C1)C#N)C(F)(F)F | [1] |
| InChIKey | YWAGJCPTOFPGIS-UHFFFAOYSA-N | [1] |
Molecular Structure Analysis
The structure of 4-Methyl-3-(trifluoromethyl)benzonitrile is defined by the interplay of its functional groups on the benzene ring. The trifluoromethyl group (-CF₃) and the nitrile group (-C≡N) are both strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. This electronic effect is pivotal to the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions. The -CF₃ group's high electronegativity and stability make it a desirable feature in pharmaceutical design.[4]
Caption: Molecular structure of 4-Methyl-3-(trifluoromethyl)benzonitrile.
Synthesis Methodology: A Practical Approach
As a specialized chemical intermediate, 4-Methyl-3-(trifluoromethyl)benzonitrile is not typically prepared from basic commodity chemicals in a standard research lab but is sourced from specialty suppliers. However, understanding its synthesis is crucial for process development and impurity profiling. A common and reliable method for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.
Experimental Protocol: Sandmeyer Cyanation
This protocol describes a plausible synthesis starting from 4-methyl-3-(trifluoromethyl)aniline. The choice of the Sandmeyer reaction is based on its well-established reliability and high yields for converting anilines to benzonitriles.
Step 1: Diazotization of 4-methyl-3-(trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Causality: This step converts the primary amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium or potassium cyanide (NaCN or KCN) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
Causality: The diazonium group is an excellent leaving group (-N₂). The copper cyanide facilitates the nucleophilic substitution of the diazonium group with a cyanide ion.
-
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-Methyl-3-(trifluoromethyl)benzonitrile.
Caption: A plausible synthetic workflow via the Sandmeyer reaction.
Reactivity and Chemical Transformations
The utility of 4-Methyl-3-(trifluoromethyl)benzonitrile as a synthetic intermediate stems from the reactivity of its nitrile group. This functional group can undergo a variety of transformations to produce other valuable functionalities.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-methyl-3-(trifluoromethyl)benzoic acid) or, under milder conditions, a primary amide.
-
Reduction: The nitrile can be reduced to a primary amine (4-methyl-3-(trifluoromethyl)benzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.
The trifluoromethyl group is generally inert to most common reaction conditions, a property that makes it a stable and reliable substituent during multi-step syntheses.[4] Its strong electron-withdrawing nature, however, deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.
Caption: Key chemical transformations of the nitrile functional group.
Safety, Handling, and Storage
Proper handling of 4-Methyl-3-(trifluoromethyl)benzonitrile is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][7]
-
Precautionary Measures:
-
Storage:
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, 4-Methyl-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Xiong, Y. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. Autech. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
-
ChemUniverse. (n.d.). Order: 4-METHYL-3-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Chemsrc. (2025). 4-Fluoro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]
-
Al-Zoubi, W. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Bilska-Markowska, M. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
Sources
- 1. 4-Methyl-3-(trifluoromethyl)benzonitrile | C9H6F3N | CID 2775598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzonitrile, 4-Methyl-3-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier China [nj-finechem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
Figure 1: Overall synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile from 4-methyl-3-(trifluoromethyl)aniline via a Sandmeyer reaction.
